Synthetic Pathway Efficiency: 7-Chloro-Furo[2,3-c]pyridine as Critical Intermediate for HIV-1 NNRTI PNU-142721 Development
7-Chlorofuro[2,3-c]pyridine serves as the essential heterocyclic precursor in the convergent stereoselective total synthesis of PNU-142721 and PNU-109886, two furo[2,3-c]pyridine thiopyrimidine HIV-1 reverse transcriptase inhibitors [1]. The synthetic route utilized alkylation of 4-amino-6-chloro-2-thiopyrimidine with (R)-1-chloroethyl furo[2,3-c]pyridine intermediates, enabling direct access to the desired (S)-configuration without requiring costly late-stage chiral resolution [1]. In contrast, the parent unsubstituted furo[2,3-c]pyridine (synthesized via cyclization of β-(3-furyl)acrylic acid azide at 180°C in diphenylmethane followed by chlorination with phosphorus oxychloride and zinc reduction) requires additional synthetic steps to introduce the requisite functionality for coupling, rendering the 7-chloro derivative a more synthetically tractable starting material for this class of inhibitors [2]. PNU-142721 demonstrated potent and broad-spectrum activity against wild-type HIV-1 RT and clinically relevant drug-resistant variants, including the Tyr181Cys and Lys103Asn mutations, establishing the therapeutic relevance of the 7-chloro-substituted furo[2,3-c]pyridine core [3].
| Evidence Dimension | Synthetic accessibility to clinically relevant NNRTI scaffold |
|---|---|
| Target Compound Data | 7-Chlorofuro[2,3-c]pyridine directly participates as key intermediate in stereoselective synthesis of PNU-142721 via convergent alkylation route |
| Comparator Or Baseline | Parent furo[2,3-c]pyridine requires additional chlorination and functionalization steps to achieve same coupling competency |
| Quantified Difference | Not applicable (qualitative synthetic pathway comparison based on published synthetic methodologies) |
| Conditions | Convergent synthetic approach utilizing enzymatic kinetic resolution and asymmetric reduction strategies (Journal of Organic Chemistry, 1998) |
Why This Matters
For medicinal chemistry procurement, the 7-chloro derivative provides a pre-functionalized scaffold that directly maps to the synthetic route of a validated preclinical HIV-1 NNRTI candidate, reducing step count and development time.
- [1] Wishka, D.G., et al. Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. J Org Chem. 1998; 63(22):7851-7859. View Source
- [2] Morita, H., et al. Furopyridines. I. Synthesis of furo[2,3-c]pyridine. J Heterocycl Chem. 1982; 19(5):1155-1157. DOI: 10.1002/jhet.5570190544. View Source
- [3] Wishka, D.G., et al. (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor. J Med Chem. 1998; 41(9):1357-1360. View Source
